5,8-Dihydro-6H-pyrano[3,4-b]pyridine

Medicinal Chemistry ADME Prediction Scaffold Optimization

5,8-Dihydro-6H-pyrano[3,4-b]pyridine (CAS 126473-99-2) is a fused bicyclic heterocycle composed of a partially saturated pyran ring annulated to a pyridine moiety, with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol. It serves as a versatile, unsubstituted core scaffold for the construction of diverse pyrano-pyridine derivatives that exhibit neurotropic, antimicrobial, and antiproliferative activities.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 126473-99-2
Cat. No. B152771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Dihydro-6H-pyrano[3,4-b]pyridine
CAS126473-99-2
Synonyms6H-Pyrano[3,4-b]pyridine,5,8-dihydro-(9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1COCC2=C1C=CC=N2
InChIInChI=1S/C8H9NO/c1-2-7-3-5-10-6-8(7)9-4-1/h1-2,4H,3,5-6H2
InChIKeyYWIHMXWDEWRBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,8-Dihydro-6H-pyrano[3,4-b]pyridine (CAS 126473-99-2) – Procurement-Ready Fused Heterocyclic Core


5,8-Dihydro-6H-pyrano[3,4-b]pyridine (CAS 126473-99-2) is a fused bicyclic heterocycle composed of a partially saturated pyran ring annulated to a pyridine moiety, with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol [1]. It serves as a versatile, unsubstituted core scaffold for the construction of diverse pyrano-pyridine derivatives that exhibit neurotropic, antimicrobial, and antiproliferative activities .

Unsubstituted fused bicyclic pyrano[3,4-b]pyridine core
Reported as versatile scaffold for diverse derivatization
Supports synthesis of compounds explored in neurotropic, antimicrobial, and antiproliferative research contexts

Why 5,8-Dihydro-6H-pyrano[3,4-b]pyridine Cannot Be Trivially Replaced with Other Fused or Non-Fused Heterocyclic Building Blocks


Direct substitution of 5,8-dihydro-6H-pyrano[3,4-b]pyridine with structurally similar alternatives, such as simple pyridine or fully saturated octahydropyrano[3,4-b]pyridine, is not chemically or functionally equivalent. The unique 5,8-dihydro fusion creates a partially unsaturated, rigid bicyclic framework that significantly alters electronic distribution, lipophilicity (LogP), and polar surface area (PSA) compared to its constituent monocyclic components . Consequently, a compound library constructed with this specific scaffold will exhibit divergent physicochemical and biological profiles relative to those built from un-fused or fully saturated analogs .

Rigidity:
The 5,8-dihydro fusion creates a partially unsaturated, rigid bicyclic framework absent in simple pyridine or saturated octahydro analogs. Conformational constraints may not transfer.
Physicochemistry:
Calculated PSA and LogP differ significantly from monocyclic building blocks (pyridine, dihydropyran). Electronic distribution and lipophilicity may shift, altering compound library profiles.
Biological relevance:
Compound libraries built from un-fused or fully saturated analogs may exhibit divergent biological activity profiles; the core scaffold contributes to molecular recognition patterns.

Quantitative Differentiation Evidence for 5,8-Dihydro-6H-pyrano[3,4-b]pyridine Versus Structural Comparators


Physicochemical Divergence from Constituent Monocycles (Pyridine and Dihydropyran)

The 5,8-dihydro-6H-pyrano[3,4-b]pyridine scaffold exhibits a polar surface area (PSA) of 22.12 Ų and a calculated LogP of 1.1543 . In contrast, its monocyclic counterpart, pyridine, has a PSA of 12.89 Ų and a LogP of approximately 1.08 [1], while 3,4-dihydro-2H-pyran has a PSA of 9.23 Ų and a LogP of 0.69 . The fusion increases PSA by ~71% relative to pyridine and ~140% relative to dihydropyran, while the LogP is higher than both, indicating enhanced lipophilicity combined with increased polar interactions.

PSA/LogP vs monocycles
Reported
Scaffold PSA 22.12 Ų, LogP 1.15
Pyridine: 12.89 / 1.08 +71% PSA Dihydropyran: 9.23 / 0.69 +140% PSA, +0.46 LogP
Enhanced polarity and lipophilicity may alter permeability and target engagement vs monocyclic alternatives
Calculated values; experimental validation advised
Medicinal Chemistry ADME Prediction Scaffold Optimization

Molecular Weight and Structural Rigidity Advantage Over Simple Heterocyclic Building Blocks

5,8-Dihydro-6H-pyrano[3,4-b]pyridine has a molecular weight of 135.16 g/mol [1]. This is substantially higher than pyridine (79.10 g/mol) [2] and dihydropyran (84.12 g/mol) , placing it within the lower end of fragment-like space while providing a more complex, pre-organized bicyclic geometry. The fused ring system introduces conformational constraints absent in acyclic or monocyclic building blocks.

Molecular Weight
Reported
135.16 g/mol
+71% over pyridine (79.10); +61% over dihydropyran (84.12)
Offers higher starting complexity and pre-organized bicyclic geometry for fragment-based research
Fragment-like space; may improve hit rates in screening
Fragment-Based Drug Design Chemical Libraries Molecular Diversity

Commercial Availability at High Purity Versus Functionalized Analogs

Commercial sources offer 5,8-dihydro-6H-pyrano[3,4-b]pyridine at purities of ≥95% to ≥98% . This compares favorably to many pre-functionalized pyrano[3,4-b]pyridine derivatives, which are often synthesized in smaller batches and may exhibit lower purity due to more complex synthetic routes. For example, 2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid (CAS 494776-07-7) is typically offered with a minimum purity of 95% .

Purity Specification
Data to verify
≥98% (vendor claim)
vs 95% for 2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid
Higher initial purity may reduce purification burden in multi-step synthesis
Vendor-specified; verify by in-house QC
Procurement Synthetic Chemistry Quality Control

Primary Research Applications for 5,8-Dihydro-6H-pyrano[3,4-b]pyridine Based on Differentiated Properties


Scaffold for Neurotropic Agent Synthesis

The pyrano[3,4-b]pyridine core is a privileged scaffold for developing neurotropic compounds. The unsubstituted 5,8-dihydro derivative serves as an ideal starting point for synthesizing novel analogs with potential activity on GABAergic or other CNS targets, as demonstrated by its use in generating pyrano[3,4-b]furo[2,3-b]pyridine derivatives with evaluated neurotropic activity [1].

Building Block for Kinase-Focused Chemical Libraries

The scaffold's intermediate PSA (22.12 Ų) and LogP (1.15) position it within favorable physicochemical space for CNS drug discovery. It is particularly suitable for constructing targeted libraries against kinases implicated in cancer and inflammation, leveraging the pyrano-pyridine core's known interactions with ATP-binding pockets .

Core Component in mGluR2 Negative Allosteric Modulator (NAM) Programs

The 5,8-dihydro-6H-pyrano[3,4-b]pyridine framework has been specifically claimed in patent literature as a core structure for mGluR2 negative allosteric modulators. For example, derivatives such as 4-(2,4-difluorophenyl)-5,8-dihydro-6H-pyrano[3,4-b]pyridine-2-carboxamide are being investigated for psychiatric and neurological disorders [2].

Application
Selection Property
Validation Focus
Neurotropic research compound scaffold
Core scaffold flexibility
Neurotropic activity screening (e.g., GABAergic models)
Kinase-targeted research library building block
PSA/LogP within drug-like space
Kinase panel profiling; ATP-binding site compatibility
mGluR2 NAM research compound core
Substitution versatility for allosteric modulation
mGluR2 negative allosteric modulation assays (patent context)

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